7-Chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23) is a synthetic small molecule belonging to the 7-chloro-4-(piperazin-1-yl)quinoline family of compounds. [] This family of compounds is known to exhibit various pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists. [] VR23 itself has been identified as a potent and selective proteasome inhibitor with potential anticancer properties. []
VR23 was developed through a hybrid chemical library approach aimed at creating new proteasome inhibitors. It is classified as a small molecule inhibitor, specifically targeting the 20S proteasome, which plays a crucial role in protein degradation and regulation within cells. The unique structure of VR23 differentiates it from other known proteasome inhibitors, indicating its potential as a novel class of therapeutic agents .
The synthesis of VR23 involves a multi-step chemical process that integrates quinoline and sulfonyl moieties. The initial steps typically include the formation of the quinoline scaffold followed by the introduction of sulfonyl groups. Detailed synthetic procedures are often optimized to enhance yield and purity, employing techniques such as chromatography for purification.
In experimental assays, purified human 20S proteasome proteins are incubated with varying concentrations of VR23 to evaluate its inhibitory effects. Assays measure fluorescence changes, indicative of proteasome activity, allowing researchers to determine the compound's potency and mechanism of action .
The molecular structure of VR23 is characterized by its quinoline backbone linked to a sulfonyl group. This specific arrangement contributes to its ability to interact with the proteasome's active sites. Computational docking studies reveal that VR23 fits well into the β2 subunit of the 20S proteasome, exhibiting low binding energy and favorable conformational stability .
VR23 functions primarily through its interaction with the active sites of the proteasome, leading to inhibition of proteolytic activity. The compound has been shown to inhibit trypsin-like, chymotrypsin-like, and caspase-like activities of the proteasome with varying degrees of potency (IC50 values ranging from 1 nmol/L to 3 μmol/L) . The mechanism involves noncompetitive allosteric binding, which alters substrate recognition and processing within the proteasome.
The mechanism by which VR23 exerts its antitumor effects is linked to its ability to inhibit the proteasome's function. By preventing the degradation of ubiquitinated proteins, VR23 leads to their accumulation within cells. This accumulation disrupts normal cellular processes, ultimately triggering apoptosis in cancer cells while leaving non-cancerous cells relatively unharmed . Preliminary data indicate that treatment with VR23 slows down cell-cycle progression in various cancer cell lines, consistent with the effects observed with other proteasome inhibitors .
VR23 exhibits several notable physical and chemical properties that contribute to its biological activity:
These properties are typically evaluated through standard assays during the compound's development phase.
VR23 holds significant promise in scientific research, particularly in cancer therapy. Its selective inhibition of the proteasome suggests potential applications in treating various cancers where proteasome activity is dysregulated. Further studies are required to explore its efficacy in vivo and to establish optimal dosing regimens for clinical use .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2